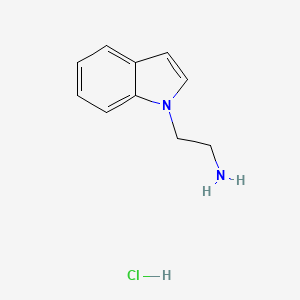
2-(1H-Indol-1-yl)ethanamine hydrochloride
Overview
Description
2-(1H-Indol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to tryptamine, a naturally occurring monoamine alkaloid found in plants, fungi, and animals .
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of neurotransmitters such as serotonin and melatonin. It interacts with several enzymes, including tryptophan hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the biosynthesis of serotonin. The compound acts as a substrate for these enzymes, facilitating the conversion of tryptophan to serotonin. Additionally, this compound can interact with monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters, thereby influencing their levels in the brain .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate serotonin receptors, leading to changes in intracellular signaling cascades that affect mood, cognition, and behavior. The compound also impacts gene expression by regulating the transcription of genes involved in neurotransmitter synthesis and metabolism. Furthermore, this compound can alter cellular metabolism by affecting the production and degradation of neurotransmitters .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to serotonin receptors, particularly the 5-HT receptors, which are G-protein-coupled receptors that mediate the effects of serotonin. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function. Additionally, this compound can inhibit the activity of monoamine oxidase, thereby increasing the levels of serotonin and other neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged activation of serotonin receptors and increased neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter synthesis and improve mood and cognitive function. At high doses, it can lead to toxic or adverse effects, such as serotonin syndrome, characterized by excessive levels of serotonin in the brain. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis and degradation of neurotransmitters. It interacts with enzymes such as tryptophan hydroxylase, aromatic L-amino acid decarboxylase, and monoamine oxidase, which are crucial for the metabolism of serotonin and other neurotransmitters. The compound can affect metabolic flux and alter the levels of various metabolites in the brain .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the serotonin transporter, which facilitates its entry into neurons. Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as synaptic vesicles in neurons, where it can exert its effects on neurotransmitter release. Targeting signals and post-translational modifications may direct the compound to these specific locations, ensuring its proper function in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)ethanamine hydrochloride typically involves the reaction of indole with ethylene diamine under acidic conditions. The process can be summarized as follows:
Indole and Ethylene Diamine Reaction: Indole is reacted with ethylene diamine in the presence of a strong acid such as hydrochloric acid.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acid derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated indole derivatives.
Scientific Research Applications
2-(1H-Indol-1-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role as a neuromodulator or neurotransmitter.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-1-yl)ethanamine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It primarily targets serotonin receptors in the brain.
Pathways Involved: The compound modulates the serotonin signaling pathway, influencing mood, cognition, and perception.
Comparison with Similar Compounds
Tryptamine: A naturally occurring monoamine alkaloid with similar structural features.
Serotonin: A neurotransmitter derived from tryptamine.
Indole-3-acetic acid: A plant hormone structurally related to indole.
Uniqueness: 2-(1H-Indol-1-yl)ethanamine hydrochloride is unique due to its synthetic origin and specific applications in research and industry. Unlike naturally occurring tryptamine, it can be tailored for specific experimental needs .
Properties
IUPAC Name |
2-indol-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBCHJJMKWATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)
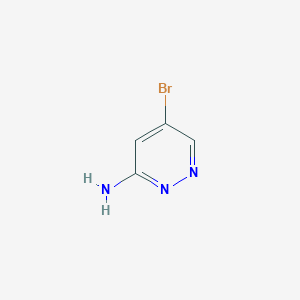
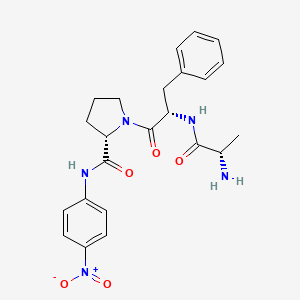

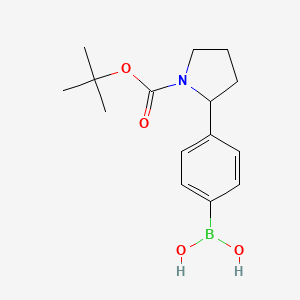
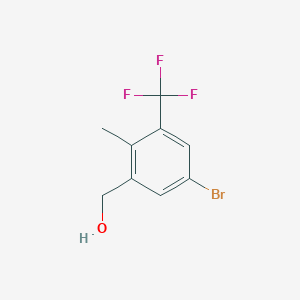
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)
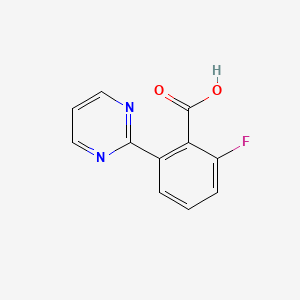
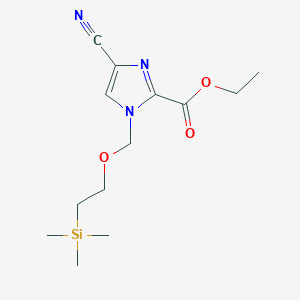
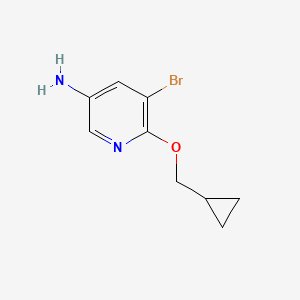
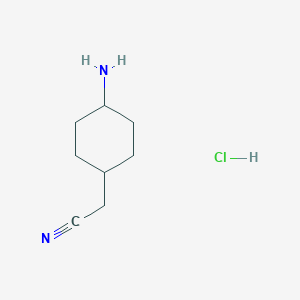
![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)

